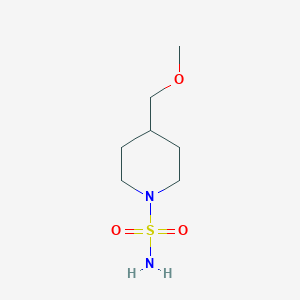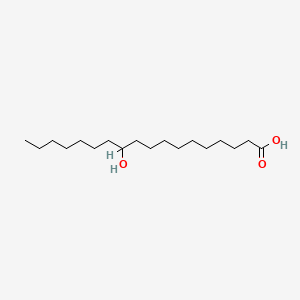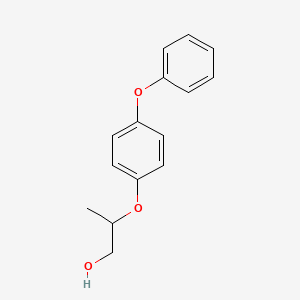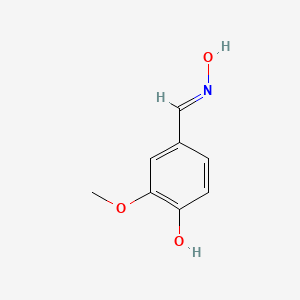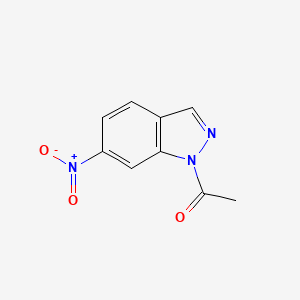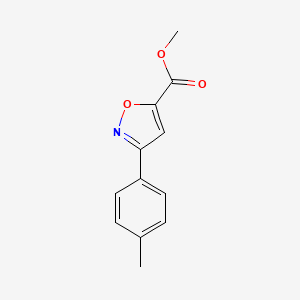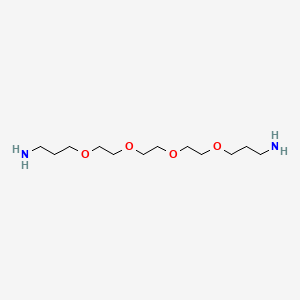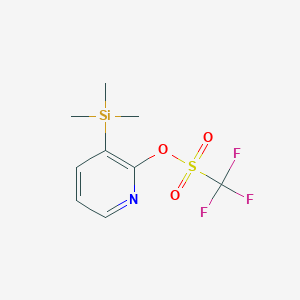![molecular formula C15H20FNO3 B3047111 Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate CAS No. 1353876-38-6](/img/structure/B3047111.png)
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Vue d'ensemble
Description
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate is a chemical compound with a molecular weight of 265.33 . It is a derivative of tert-butyl carbamate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was performed . The process involved the use of dimethylsulfoxide as a co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as HPLC, LC–MS, ATR-FTIR, 1H NMR, and 13C NMR . These techniques can provide detailed information about the compound’s structure and purity.Chemical Reactions Analysis
The chemical reactions involving tert-butyl carbamate derivatives can be complex. For instance, they can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.33 . It is recommended to be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
1. Synthesis of Biologically Active Compounds
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate is crucial in synthesizing various biologically active compounds. For instance, it is an important intermediate in the synthesis of omisertinib (AZD9291), a medication used for treating lung cancer. Zhao et al. (2017) detailed the synthesis of a related compound, showing its application in pharmaceuticals through a rapid synthetic method involving acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017).
2. Antibacterial Activity
The compound has been used in the design and synthesis of novel antibacterial agents. Prasad (2021) synthesized a series of derivatives with significant antibacterial activity, demonstrating the compound's potential in developing new antibiotics (Prasad, 2021).
3. Crystal Structure and Biological Evaluation
Sanjeevarayappa et al. (2015) focused on the synthesis, characterization, and biological evaluation of a derivative, highlighting its moderate anthelmintic activity. This study contributes to understanding the compound's potential in developing treatments for parasitic infections (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its potential uses in pharmaceutical applications, given its role in the synthesis of certain antidepressants . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Propriétés
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-13(8-9-18)10-11-4-6-12(16)7-5-11/h4-7,9,13H,8,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDDDSNJWUHLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129933 | |
| Record name | Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353876-38-6 | |
| Record name | Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353876-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





